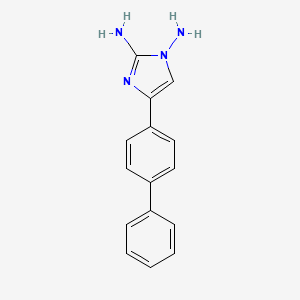

1,2-diamino-4-(4-biphenylyl)-imidazole

Description

Properties

IUPAC Name |

4-(4-phenylphenyl)imidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-18-14(10-19(15)17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,17H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTLDZWTHBSIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242372 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181190-42-1 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181190-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-4-(4-biphenylyl)-imidazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent selection, temperature control, and purification techniques like crystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-4-(4-biphenylyl)-imidazole can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Nitro- or nitroso-substituted imidazoles.

Reduction: Various amine derivatives.

Substitution: Halogenated biphenyl-imidazole derivatives.

Scientific Research Applications

1,2-diamino-4-(4-biphenylyl)-imidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2-diamino-4-(4-biphenylyl)-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Structure: Unlike pyrrole (five-membered ring with one nitrogen), imidazole (two non-adjacent nitrogens), or pyrazole (two adjacent nitrogens), 1,2-diamino-4-(4-biphenylyl)-imidazole features a substituted imidazole scaffold.

- Reactivity: Simple imidazole reacts with ozone at the C4–C5 double bond (kapp = 2.3 × 10⁵ M⁻¹s⁻¹ at pH 7), forming cyanate, formamide, and formate with near-stoichiometric yields . The biphenylyl substituent in this compound may shield the double bond, reducing ozone reactivity compared to unsubstituted imidazole.

Reaction Kinetics and Ozonation Pathways

Table 1: Rate Constants and Ozonation Products of Azoles

- Mechanistic Insights: For imidazole, ozone attack occurs at the C4–C5 double bond, forming a zwitterionic intermediate that decomposes into cyanate and formamide via O–O bond cleavage . The biphenylyl group in this compound could sterically hinder this pathway, redirecting reactivity toward •OH-mediated degradation (analogous to pyrazole, which relies on •OH for abatement due to low ozone reactivity) .

Environmental Persistence and Toxicity

- Degradation Products: Unsubstituted imidazole ozonation products (e.g., formamide) are biodegradable and unlikely to persist in aquatic systems .

- Toxicity: Formamide derivatives in complex structures have been linked to increased toxicity in phototransformation studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-diamino-4-(4-biphenylyl)-imidazole, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehydes or amidines with α-halo ketones. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (4–6 hours) yields imidazole analogs . Optimization requires controlling solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios. Catalytic additives like acetic acid enhance cyclization efficiency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas away from oxidizers .

- Disposal : Follow EPA guidelines for organic amine waste; neutralize with dilute HCl before disposal .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Purity ≥95% with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein target (e.g., kinase) by removing water molecules and adding polar hydrogens .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. demonstrates fluorinated derivatives binding to kinase active sites via hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural characterization?

- Methodological Answer :

- Reanalysis : Check for solvent impurities (e.g., residual DMSO in DMSO-d⁶) or tautomerism in imidazole rings .

- Alternative Techniques : Use HSQC/HMBC NMR to assign ambiguous protons or X-ray crystallography for absolute configuration .

- Case Study : In , discrepancies between calculated and experimental elemental analysis prompted recrystallization from ethanol to remove byproducts .

Q. How do substituents on the biphenyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies :

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase metabolic stability but reduce solubility .

- Lipophilic Groups (e.g., -Br) : Enhance membrane permeability but may increase hepatotoxicity .

- In Vitro Assays : Test CYP450 inhibition (e.g., CYP3A4) using human liver microsomes and LC-MS quantification .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Range : Prepare buffers (pH 1–10) and incubate samples at 37°C for 72 hours .

- Thermal Stress : Heat to 60°C for 48 hours; monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .

Q. How can researchers ensure compliance with international regulatory frameworks (e.g., REACH, TSCA) during collaborative studies?

- Methodological Answer :

- Documentation : Maintain SDS files with GHS classifications, LD50 data, and ecotoxicological profiles .

- Reporting : For U.S. collaborations, confirm TSCA exemption status () and SARA 311/312 hazard categories .

- EU Compliance : Submit REACH registration dossiers with in vitro mutagenicity data (Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.